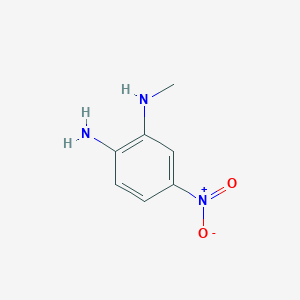
N2-Methyl-4-nitro-1,2-benzenediamine
Übersicht
Beschreibung
N2-Methyl-4-nitro-1,2-benzenediamine is a chemical compound that is related to various nitrobenzene derivatives, which are often used in the synthesis of other complex molecules. The papers provided discuss several compounds that are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, such as derivatives of N,N-dimethyl-1,4-benzenediamine and compounds that involve nitrobenzene moieties in their structure .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including electrochemical oxidation, nucleophilic substitution, and cyclization steps. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine were synthesized through electrochemical oxidation and chemical reactions with arylsulfinic acids . Another related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, was synthesized by reacting 1,2-phenylenediamine and using glycolic acid for the cyclization step . These methods highlight the versatility of nitrobenzene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and the orientation of nitro groups was described in detail . Similarly, the structure of 3,4-methylenedioxy-nitrobenzene was also determined by X-ray crystallography, revealing that all atoms are coplanar .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzene derivatives is showcased in their ability to undergo various reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without the need for an additional base . The biological activity of benzylating N-nitroso compounds, which are structurally related to N2-Methyl-4-nitro-1,2-benzenediamine, was investigated, revealing their mutagenic properties and potential for DNA benzylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data provide insights into the physical state and stability of the compounds. For example, the dihedral angles between aromatic rings and the orientation of nitro groups affect the physical properties of the compound, such as melting point and solubility . The electrochemical properties are also significant, as demonstrated by the synthesis of sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
UV-Vis-sensitive pH Sensors
Roth et al. (2006) developed water-soluble UV-Vis-sensitive pH sensors by functionalizing poly(vinyl amine) (PVAm) with 2-nitro-1,4-benzenediamine derivatives. These derivatives exhibit solvatochromic behavior, changing color in response to pH changes. This property makes them suitable for applications in monitoring pH variations in environmental and biological contexts (Roth et al., 2006).
Synthesis Methodologies
Tian and Grivas (1992) reported a convenient methodology for synthesizing 2-methyl-4-nitrobenzimidazoles, highlighting the compound's role in facilitating the production of important benzimidazole derivatives. This method addresses discrepancies in literature and provides a streamlined approach to synthesizing these compounds, which are significant in pharmaceutical research and development (Tian & Grivas, 1992).
Heterocyclic Chemistry
Vidal-Albalat et al. (2014) demonstrated the versatility of nitroepoxides, including derivatives of N2-Methyl-4-nitro-1,2-benzenediamine, in synthesizing 1,4-diamino heterocycles. These compounds serve as precursors to bioactive structures like quinoxalines and pyrazines, offering an efficient route to these important heterocycles with minimal waste production (Vidal-Albalat et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-methyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGTTDFLMOBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620764 | |
| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-4-nitro-1,2-benzenediamine | |
CAS RN |
95576-84-4 | |
| Record name | N~2~-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



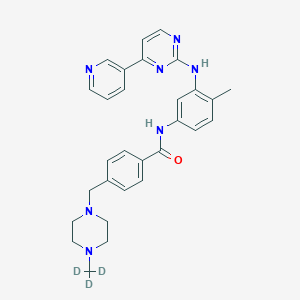

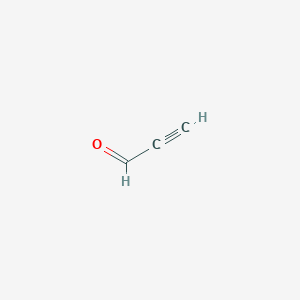
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
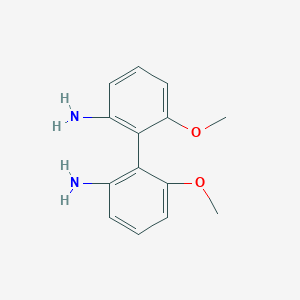
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
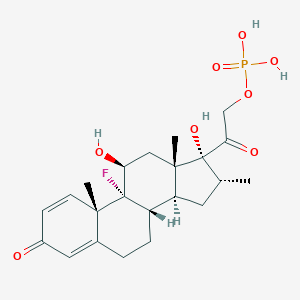

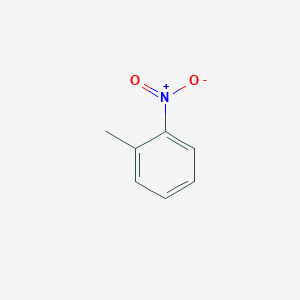
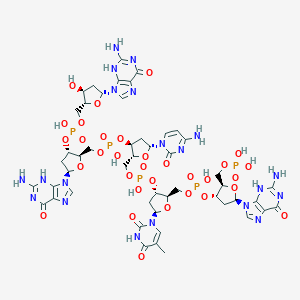


![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)